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(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
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Overview
Description
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the alpha carbon of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The reaction typically starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the hydroxyacetic acid moiety through a series of chemical transformations. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-fluorophenyl)-2-oxoacetic acid or 2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H7FO3
- CAS Number : 395-05-1
- Molecular Weight : 172.14 g/mol
The presence of the fluorine atom in the phenyl group influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell survival. For instance, it exhibits inhibitory effects on the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a crucial role in the unfolded protein response (UPR) and is implicated in tumorigenesis .
- Receptor Modulation : It may also interact with specific receptors, leading to modulation of signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent:
- In Vitro Studies : Research demonstrated that this compound inhibits PERK activity with an IC50 value of approximately 0.0020 mM, indicating strong efficacy against cancer cell lines .
- In Vivo Studies : In mouse xenograft models, administration of the compound significantly reduced tumor growth, showcasing its potential for therapeutic use in oncology .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties:
- Mechanism : By inhibiting enzymes involved in inflammatory pathways, this compound may reduce inflammation and associated pain.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
InChI Key |
HNUJOYMRHWMPOM-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O |
Origin of Product |
United States |
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